molecular formula C11H20N2O3 B2846013 rac-tert-butylN-[(1R,4S,6R)-4-amino-2-oxabicyclo[2.2.1]heptan-6-yl]carbamate CAS No. 2503155-70-0

rac-tert-butylN-[(1R,4S,6R)-4-amino-2-oxabicyclo[2.2.1]heptan-6-yl]carbamate

Cat. No.: B2846013
CAS No.: 2503155-70-0
M. Wt: 228.292
InChI Key: XVOVALLGIHNFEA-XLDPMVHQSA-N
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Description

rac-tert-butylN-[(1R,4S,6R)-4-amino-2-oxabicyclo[221]heptan-6-yl]carbamate is a complex organic compound known for its unique bicyclic structure

Scientific Research Applications

rac-tert-butylN-[(1R,4S,6R)-4-amino-2-oxabicyclo[2.2.1]heptan-6-yl]carbamate has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butylN-[(1R,4S,6R)-4-amino-2-oxabicyclo[2.2.1]heptan-6-yl]carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core, followed by the introduction of the tert-butyl carbamate group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

rac-tert-butylN-[(1R,4S,6R)-4-amino-2-oxabicyclo[2.2.1]heptan-6-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Mechanism of Action

The mechanism of action of rac-tert-butylN-[(1R,4S,6R)-4-amino-2-oxabicyclo[2.2.1]heptan-6-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler compound with similar functional groups but lacking the bicyclic structure.

    N-[(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate: A compound with a similar bicyclic core but different substituents.

Uniqueness

rac-tert-butylN-[(1R,4S,6R)-4-amino-2-oxabicyclo[2.2.1]heptan-6-yl]carbamate is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

tert-butyl N-[(1R,4S,6R)-4-amino-2-oxabicyclo[2.2.1]heptan-6-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-7-4-11(12)5-8(7)15-6-11/h7-8H,4-6,12H2,1-3H3,(H,13,14)/t7-,8-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOVALLGIHNFEA-XLDPMVHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(CC1OC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@]2(C[C@H]1OC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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